molecular formula C19H19N3O3S B2428566 (E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-(p-tolyl)acetamide CAS No. 54819-59-9

(E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-(p-tolyl)acetamide

Cat. No. B2428566
CAS RN: 54819-59-9
M. Wt: 369.44
InChI Key: MTENWJVVCLXOBV-UHFFFAOYSA-N
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Description

(E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-(p-tolyl)acetamide, also known as MTAA, is a chemical compound that has shown promising results in various scientific research applications.

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been examined to understand the arrangement and interaction of molecules, which is crucial for deducing their chemical behavior and potential applications in various fields such as material science and drug design (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Antifibrotic and Anticancer Potential

A series of thiazolidinone derivatives have shown promising antifibrotic and anticancer activities. These compounds have been identified as candidates for further testing due to their ability to reduce the viability of fibroblasts without possessing an anticancer effect, highlighting their potential in therapeutic applications (Kaminskyy et al., 2016).

Antibacterial and Antioxidant Activities

New thiazolidinone derivatives have been synthesized and tested for their antibacterial and antioxidant activities. These compounds exhibit significant activity against various bacterial strains and have shown good antioxidant activity in multiple assays (Hamdi et al., 2012).

Hypoglycemic Activity

Novel thiazolidinone derivatives have been synthesized and shown significant hypoglycemic activity in animal models. These findings indicate the potential of these compounds in managing diabetes and its related complications (Nikaljea, Choudharia, & Une, 2012).

Anti-inflammatory Activity

Several thiazolidinone derivatives have been synthesized and evaluated for their anti-inflammatory activity. Some of these compounds have shown significant activity, indicating their potential as new non-steroidal anti-inflammatory drugs (Golota et al., 2015).

Quantum Chemical Calculations and Structural Analysis

Quantum chemical calculations and structural analyses have been performed on thiazolidine derivatives to understand their electronic properties, vibrational wave numbers, and reactivity parameters. This information is crucial for predicting the behavior of these compounds in various chemical and biological processes (Maurya, Yadav, & Kumar, 2019).

properties

IUPAC Name

2-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-12-3-5-13(6-4-12)20-17(23)11-16-18(24)22-19(26-16)21-14-7-9-15(25-2)10-8-14/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTENWJVVCLXOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)OC)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-((4-methoxyphenyl)imino)-4-oxothiazolidin-5-yl)-N-(p-tolyl)acetamide

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